1,3-Dimethyl 2-(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propanedioate
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Overview
Description
1,3-Dimethyl 2-(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propanedioate is a chemical compound with the molecular formula C15H20N2O6 and a molecular weight of 324.33 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and in solvents like DMF, THF, or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Dimethyl 2-(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A precursor in the synthesis of 1,3-Dimethyl 2-(5-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)propanedioate.
5-Amino-2-chloropyridine: Another precursor used in the synthesis.
tert-Butyl carbamate: A compound with a similar Boc protecting group.
Uniqueness
This compound is unique due to its specific structure, which combines a pyridine ring with a Boc-protected amino group and a malonate ester. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
IUPAC Name |
dimethyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)17-9-6-7-10(16-8-9)11(12(18)21-4)13(19)22-5/h6-8,11H,1-5H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZUTIUHVDZXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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